![molecular formula C17H14O B374097 Benzyl 2-naphthyl ether CAS No. 613-62-7](/img/structure/B374097.png)
Benzyl 2-naphthyl ether
Overview
Description
Benzyl 2-naphthyl ether, also known as 2-phenylmethoxynaphthalene or Naphthalene, 2-(phenylmethoxy)-, is a colorless to light yellow crystalline powder . It has a molecular formula of C17H14O . It is often used as an intermediate in the synthesis of various organic compounds and as a flavor and fragrance agent .
Synthesis Analysis
Benzyl 2-naphthyl ether can be synthesized by the reaction of benzyl chloride and 2-naphthol . Another method is the Williamson Ether Synthesis, which proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis
The molecular structure of Benzyl 2-naphthyl ether is characterized by a twisted conformation with a dihedral angle between the phenyl ring and the naphthyl ring system . The average mass is 234.292 Da and the monoisotopic mass is 234.104462 Da .Chemical Reactions Analysis
Ethers, including Benzyl 2-naphthyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
Benzyl 2-naphthyl ether is a white, odorless solid that is practically insoluble in water . It has a molecular formula of C17H14O and an average mass of 234.292 Da .Scientific Research Applications
Benzyl 2-naphthyl ether (BNE): is a chemical compound with several applications in scientific research. Below are some of the unique applications based on the information available:
Sensitizer in Paper Recycling
BNE is used as a sensitizer in the paper recycling industry. It facilitates color-forming and color-developing chemical reactions, which are crucial for recycled paper products. However, it can inadvertently contaminate effluents during the recycling process .
Ecotoxicological Studies
Research has shown that BNE can cause morphological abnormalities in zebrafish fertilized eggs, such as pericardial edema and shortened body length at low concentrations during embryogenesis. This makes BNE a subject of interest in ecotoxicological studies to understand its impact on aquatic life .
Chemical Synthesis
BNE is involved in chemical synthesis processes. A preparation method for BNE is documented, which is simple, high-yield, safe, free of pollution, and low in cost .
Crystallography
The crystal structure of BNE has been studied, which helps in understanding its physical and chemical properties. This information is valuable for various applications that require precise knowledge of molecular structures .
Safety and Hazards
Benzyl 2-naphthyl ether should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
- Benzyl 2-naphthyl ether (BNE) is a chemical compound with the molecular formula C17H14O .
- Its primary targets are not extensively studied, but it has been identified as a sensitizer in paper recycling processes .
- In general, ethers can undergo acidic cleavage, where the ether oxygen is protonated to form a good leaving group. This can lead to elimination reactions via SN2, SN1, or E1 mechanisms .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
2-phenylmethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTCCDHHWYAMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210201 | |
Record name | Benzyl 2-naphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-naphthyl ether | |
CAS RN |
613-62-7 | |
Record name | Benzyl 2-naphthyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-naphthyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 2-naphthyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenylmethoxy)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl 2-naphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl 2-naphthyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q & A
Q1: What is the structural characterization of benzyl 2-naphthyl ether?
A1: Benzyl 2-naphthyl ether is an aryl ether with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. While specific spectroscopic data is not provided in the abstracts, its crystal structure has been determined. In the crystal form, one molecule of benzyl 2-naphthyl ether interacts with six neighboring molecules through C–H⋯π intermolecular interactions, forming a herringbone molecular arrangement. []
Q2: How is benzyl 2-naphthyl ether synthesized?
A2: Benzyl 2-naphthyl ether can be synthesized using 2-naphthol and benzyl chloride as starting materials. Research highlights two main approaches:
- Phase Transfer Catalysis: This method uses a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) and sodium hydroxide. Optimal conditions involve a specific molar ratio of reactants and catalyst, a temperature of 100°C, and a reaction time of 1.5 hours, yielding benzyl 2-naphthyl ether with a purity exceeding 99.6%. []
- Ultrasound Irradiation: This approach utilizes ultrasound and Bu4NBr as a phase transfer catalyst, employing cyclohexane as a solvent. While the yield is lower than the phase transfer method (40.5%), it offers an alternative synthetic route. []
Q3: Can benzyl 2-naphthyl ether be used to study lignin hydrogenolysis?
A3: Yes, benzyl 2-naphthyl ether serves as a valuable model compound for investigating the catalytic hydrogenolysis of lignin, a complex polymer found in plant cell walls. Research has shown that a Ni/N–C catalyst derived from a Ni-containing metal-organic framework (Ni-MOF) exhibits high efficiency in cleaving the C–O bonds of benzyl 2-naphthyl ether. This reaction primarily proceeds through the direct cleavage of the Caromatic–O bond, yielding benzene and phenol as major products. Importantly, a lower H2 pressure favors monomer selectivity. []
Q4: What are the potential applications of benzyl 2-naphthyl ether?
A4: Beyond its role in studying lignin valorization, benzyl 2-naphthyl ether finds application as a sensitizer in thermal paper. [, ] The compound's ability to undergo specific chemical reactions upon heating makes it suitable for this purpose.
Q5: Are there alternative synthesis methods for benzyl 2-naphthyl ether?
A5: Yes, a more recent method uses dimethylformamide as a reaction solvent, 2-naphthol and benzyl chloride as reactants, and doesn’t require a catalyst. This method boasts mild reaction conditions (100 °C for 10 hours) and yields a product with a purity exceeding 99.5%. []
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